trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
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Overview
Description
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.61 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a cyclohexane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atoms at the 5,5-positions.
Amination: The fluorinated cyclohexanone is then subjected to amination to introduce the amino group at the 2-position.
Hydroxylation: The compound is further hydroxylated to introduce the hydroxyl group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: can be compared with other similar compounds, such as:
trans-2-Amino-5-fluoro-cyclohexanol hydrochloride: This compound has only one fluorine atom, which may result in different chemical and biological properties.
trans-2-Amino-5,5-dichloro-cyclohexanol hydrochloride: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and interactions.
trans-2-Amino-5,5-difluoro-cyclohexanone hydrochloride: The absence of the hydroxyl group and the presence of a ketone group can lead to different chemical behavior and applications.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
(1R,2R)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORPJLMXFZJII-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]([C@@H]1N)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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